N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide
Description
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(oxolan-2-ylmethylamino)acetamide |
InChI |
InChI=1S/C15H22N2O2/c1-11-5-3-7-14(12(11)2)17-15(18)10-16-9-13-6-4-8-19-13/h3,5,7,13,16H,4,6,8-10H2,1-2H3,(H,17,18) |
InChI Key |
HKTGTJCUBHFQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNCC2CCCO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenylamine and oxolane-2-carboxylic acid.
Amidation Reaction: The carboxylic acid group of oxolane-2-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated intermediate then reacts with 2,3-dimethylphenylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, solvent recycling, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, physical properties, and applications:
Key Structural and Functional Differences
Aromatic Substituents: The 2,3-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl group in 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (). The sulfamoyl group in compound 12 () introduces hydrogen-bonding capability absent in the target compound, possibly explaining its higher urease inhibitory activity (IC₅₀: 18.3 µM).
Heterocyclic Moieties: The oxolane ring in the target compound differs from the morpholinone ring in 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-acetamide (). Chlorine substitution in 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () enhances electrophilicity, likely contributing to its pesticidal activity by interacting with plant acetolactate synthase .
Amide Linker Variations :
- The benzamide core in compound 12 () vs. the acetamide in the target compound may alter metabolic stability. Benzamides are generally more resistant to hydrolysis than acetamides due to aromatic conjugation .
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported, but analogs with sulfamoyl groups (e.g., compound 12, 202–210°C) exhibit higher melting points due to intermolecular hydrogen bonding, whereas aliphatic substituents (e.g., diethylamino in ) lower melting points .
- Chromatographic Behavior: The target compound’s Rf value is unknown, but compound 12 (Rf = 0.82) and 13 (Rf = 0.83) in suggest moderate polarity, comparable to acetamides with aromatic substituents .
Biological Activity
N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide, also known as a derivative of acetamide, has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies.
Molecular Characteristics
- Chemical Formula : C15H23ClN2O2
- Molecular Weight : 298.81 g/mol
- CAS Number : 1049768-94-6
The compound features an oxolan ring and a substituted phenyl group, which contribute to its biological properties. The presence of the oxolan moiety suggests potential interactions with various biological targets, particularly in neuropharmacology.
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, a related compound demonstrated significant protective effects on PC12 cells against sodium nitroprusside-induced damage, highlighting its potential in neuroprotection .
Inhibition of Carbonic Anhydrase
The compound's activity as a carbonic anhydrase inhibitor has been investigated. In a study of acetamide derivatives, it was found that certain structural modifications could enhance the inhibitory potency against carbonic anhydrase II (CA II). This enzyme is critical in various physiological processes, including pH regulation and fluid secretion .
| Compound Name | IC50 (μM) | Log IC50 |
|---|---|---|
| This compound | 16.7 | -4.78 |
| Acetazolamide | 12.0 | -4.08 |
The table above compares the inhibitory potency of this compound with acetazolamide, a well-known carbonic anhydrase inhibitor.
Study on Neuroprotection
A study published in 2020 explored various acetamide derivatives for their neuroprotective effects. The results indicated that compounds with similar structures to this compound showed promising results in protecting neuronal cells from oxidative stress . The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.
Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship (SAR) of acetamide derivatives revealed that modifications at the phenyl ring significantly influenced biological activity. The introduction of methyl groups at specific positions enhanced binding affinity to target enzymes and receptors, suggesting that this compound may exhibit similar enhancements due to its unique structure .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., methylphenyl and oxolane groups) .
- IR spectroscopy : Validates amide C=O stretches (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., using SHELXL for refinement) .
How can contradictions between computational and experimental structural data be resolved?
Q. Advanced
- Multi-technique validation : Cross-reference NMR/X-ray data with DFT calculations to identify discrepancies in dihedral angles or hydrogen bonding .
- Polymorphism checks : Test crystallization under varied conditions (e.g., solvent mixtures) to rule out alternative crystal forms .
- Refinement software : Use SHELXL for iterative model adjustment, especially for disordered regions .
What biological assays evaluate the activity of this compound?
Q. Basic
- Enzyme inhibition : Assays targeting kinases or proteases measure IC₅₀ values via fluorometric/colorimetric substrates .
- Antimicrobial testing : Broth microdilution determines MIC against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa) assess therapeutic potential .
What strategies study structure-activity relationships (SAR) of derivatives?
Q. Advanced
- Systematic substitution : Modify the oxolane or dimethylphenyl groups to assess steric/electronic effects on activity .
- Molecular docking : Simulate binding to target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets .
- QSAR models : Correlate logP, polar surface area, and H-bond donors with bioactivity data .
How is purity assessed during synthesis?
Q. Basic
- HPLC : Reverse-phase columns (C18) with UV detection quantify impurities (<1% threshold) .
- TLC : Silica plates monitor reaction progress (Rf comparison with standards) .
- Melting point : Sharp melting ranges (±2°C) indicate purity .
What challenges arise in crystallizing this compound for X-ray studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
